2-(Methylthio)-5-(tributylstannyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

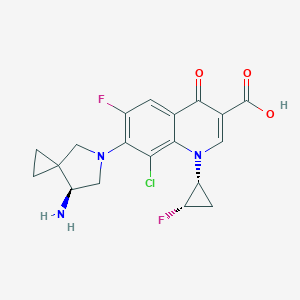

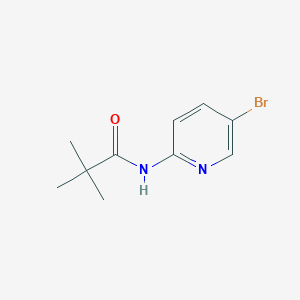

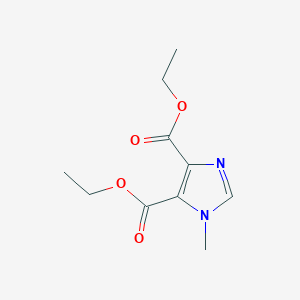

“2-(Methylthio)-5-(tributylstannyl)thiazole” is a complex organic compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The molecule also contains a methylthio group (-SCH3) and a tributylstannyl group (-Sn(C4H9)3), which are attached to the thiazole ring .

Molecular Structure Analysis

The molecular structure of “2-(Methylthio)-5-(tributylstannyl)thiazole” would be characterized by the presence of a thiazole ring, a methylthio group, and a tributylstannyl group. The exact structure would depend on the positions of these groups on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylthio)-5-(tributylstannyl)thiazole” would depend on its exact structure. Thiazole compounds are generally stable and can exhibit aromaticity. The presence of the tributylstannyl group may make the compound organometallic and could influence its reactivity .Aplicaciones Científicas De Investigación

Application in Cellular Development

- Summary of the Application : This compound is used in the development of new analogues with targeted activity. It’s especially relevant in mediating developmental processes in mammalian cells and the regulation of stem cell differentiation .

- Methods of Application or Experimental Procedures : Thiazole-containing small molecules were synthesised and investigated for their ability to induce the differentiation of human pluripotent stem cells and their derivatives .

- Results or Outcomes : Analyses of cell morphology, cell viability, expression of cell surface markers and ability to induce cell differentiation and regulate neurite formation identified the analogue with the longest and most bulky hydrophobic side chain as possessing comparable or enhanced activity to all-trans-retinoic acid (ATRA) .

Synthesis of Thiazole Derivatives

- Summary of the Application : This compound is used in the synthesis of 2,4-disubstituted thiazole derivatives, which are small molecule modulators of cellular development .

- Methods of Application or Experimental Procedures : Thiazole-containing small molecules were synthesised and investigated for their ability to induce the differentiation of human pluripotent stem cells and their derivatives .

- Results or Outcomes : The analogue with the longest and most bulky hydrophobic side chain was found to possess comparable or enhanced activity to all-trans-retinoic acid (ATRA) .

Synthesis of 2-Substituted Thiazoles and Benzothiazoles

- Summary of the Application : This compound is used in the synthesis of 2-substituted thiazoles and benzothiazoles .

- Methods of Application or Experimental Procedures : The synthesis is accomplished using readily available cysteine esters and 2-aminobenzenethiols as N and S sources. The reaction proceeds under an I2/TBHP system and involves a one-pot tandem cyclization and oxidation sequence .

- Results or Outcomes : This transition-metal-free protocol provides an alternative method to rapidly access thiazole-containing molecules .

Reagent for Arylation of Thiazole

- Summary of the Application : This compound is used as a reagent for arylation of thiazole by Stille cross-coupling .

Synthesis of Morpholine-Thiazole Hybrid Structures

Direcciones Futuras

Propiedades

IUPAC Name |

tributyl-(2-methylsulfanyl-1,3-thiazol-5-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJBNAXALAZNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NS2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439118 |

Source

|

| Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-5-(tributylstannyl)thiazole | |

CAS RN |

157025-34-8 |

Source

|

| Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)